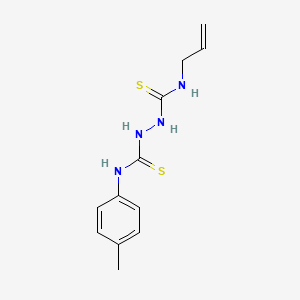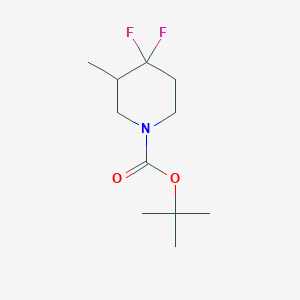![molecular formula C22H26N4O6 B12451786 N'~1~,N'~4~-bis[(2-methylphenoxy)acetyl]butanedihydrazide](/img/structure/B12451786.png)
N'~1~,N'~4~-bis[(2-methylphenoxy)acetyl]butanedihydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[2-(2-METHYLPHENOXY)ACETYL]-4-[2-(2-METHYLPHENOXY)ACETOHYDRAZIDO]-4-OXOBUTANEHYDRAZIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features multiple functional groups, including phenoxy, acetyl, and hydrazido groups, which contribute to its diverse reactivity and utility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(2-METHYLPHENOXY)ACETYL]-4-[2-(2-METHYLPHENOXY)ACETOHYDRAZIDO]-4-OXOBUTANEHYDRAZIDE typically involves multi-step organic reactions. One common approach is the condensation of 2-(2-methylphenoxy)acetic acid with hydrazine derivatives under controlled conditions. The reaction is often carried out in the presence of a dehydrating agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the hydrazide linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N’-[2-(2-METHYLPHENOXY)ACETYL]-4-[2-(2-METHYLPHENOXY)ACETOHYDRAZIDO]-4-OXOBUTANEHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The phenoxy groups can be oxidized to form quinone derivatives.
Reduction: The hydrazido groups can be reduced to form corresponding amines.
Substitution: The acetyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce amines .
Scientific Research Applications
N’-[2-(2-METHYLPHENOXY)ACETYL]-4-[2-(2-METHYLPHENOXY)ACETOHYDRAZIDO]-4-OXOBUTANEHYDRAZIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-[2-(2-METHYLPHENOXY)ACETYL]-4-[2-(2-METHYLPHENOXY)ACETOHYDRAZIDO]-4-OXOBUTANEHYDRAZIDE involves its interaction with specific molecular targets. The phenoxy and hydrazido groups can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity and function. The compound may also modulate specific signaling pathways, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-METHYLPHENOXY)ACETYL]-N-PHENYLHYDRAZINECARBOXAMIDE
- N-METHYL-2-[(2-METHYLPHENOXY)ACETYL]HYDRAZINECARBOTHIOAMIDE
- 2-(2-METHYLPHENOXY)-N-[4-(4-{[(2-METHYLPHENOXY)ACETYL]AMINO}PHENOXY)PHENYL]ACETAMIDE
Uniqueness
Its ability to undergo diverse chemical reactions and interact with biological targets makes it a valuable compound in various research fields .
Properties
Molecular Formula |
C22H26N4O6 |
|---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
1-N',4-N'-bis[2-(2-methylphenoxy)acetyl]butanedihydrazide |
InChI |
InChI=1S/C22H26N4O6/c1-15-7-3-5-9-17(15)31-13-21(29)25-23-19(27)11-12-20(28)24-26-22(30)14-32-18-10-6-4-8-16(18)2/h3-10H,11-14H2,1-2H3,(H,23,27)(H,24,28)(H,25,29)(H,26,30) |
InChI Key |
UWTHKHQOVSNJQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NNC(=O)CCC(=O)NNC(=O)COC2=CC=CC=C2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-Chlorophenyl)-3-{[2-(4-fluorophenyl)ethyl]amino}pyrrolidine-2,5-dione](/img/structure/B12451704.png)
![1-[4-amino-5-chloro-2-(trifluoromethyl)phenyl]ethanone](/img/structure/B12451707.png)
![ethyl [(3Z)-3-{2-[(naphthalen-1-ylamino)acetyl]hydrazinylidene}-2-oxo-2,3-dihydro-1H-indol-1-yl]acetate](/img/structure/B12451710.png)
![2-amino-7-methyl-4-(4-nitrophenyl)-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B12451714.png)
methyl}morpholine](/img/structure/B12451727.png)

![5-[3-Bromo-5-methoxy-4-(naphthalen-1-ylmethoxy)benzylidene]-2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione](/img/structure/B12451730.png)
![N-[6-(3-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine](/img/structure/B12451734.png)

![N-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B12451738.png)
![6-[(2-Chlorobenzyl)sulfanyl]-2,3'-bipyridine-5-carbonitrile](/img/structure/B12451758.png)
![(2R,3R,4S,5R)-2-(4-Difluoromethyl-6-(3,4-dimethoxyphenyl)-1H-pyrazolo-[3,4-b]-pyridin-1-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol](/img/structure/B12451768.png)
![4-[5,7-Dichloro-2-(2-methylprop-1-en-1-yl)-1-benzofuran-3-yl]morpholine](/img/structure/B12451776.png)
![1,2-Dihydro-2-trifluoromethyl-4H-thieno-[2,3-C]-chromene-3,3,4-trione](/img/structure/B12451779.png)
